molecular formula C19H25N5O2S B14969748 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B14969748
M. Wt: 387.5 g/mol
InChI Key: KNPATZDARMIPEZ-UHFFFAOYSA-N
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Description

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at the 5-position and a 3-oxo-cyclohepta[c]pyridazine moiety linked via an acetamide bridge.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H25N5O2S/c25-16(20-19-22-21-18(27-19)13-7-3-1-4-8-13)12-24-17(26)11-14-9-5-2-6-10-15(14)23-24/h11,13H,1-10,12H2,(H,20,22,25)

InChI Key

KNPATZDARMIPEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential. Compounds containing this structure have been extensively studied for various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound in focus combines a thiadiazole ring with a cycloheptapyridazine derivative, suggesting a potentially enhanced biological profile due to structural diversity.

2.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties against a range of pathogens. In studies involving various 1,3,4-thiadiazole compounds:

  • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae .
  • Biofilm Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation in bacterial cultures . This is particularly important in treating chronic infections where biofilms are prevalent.
Compound Target Pathogen Activity
C1Klebsiella pneumoniaeBiofilm inhibition
C4E. coliEfflux pump inhibition
C2/C3Klebsiella pneumoniaeAntimicrobial activity

2.2 Anti-inflammatory Activity

Thiadiazole compounds have also been evaluated for their anti-inflammatory properties:

  • A study found that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs . This suggests that this compound may possess similar properties due to its structural components.

2.3 Anticancer Potential

The anticancer activity of thiadiazole derivatives is an area of growing interest:

  • Some studies have indicated that thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of various signaling pathways critical for cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting:

A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Candida albicans, E. coli, and K. pneumoniae. The results indicated that compounds with cyclohexyl substitutions exhibited enhanced bacteriostatic effects compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Testing

A set of thiadiazole derivatives was subjected to the acetic acid-induced writhing test in mice to evaluate analgesic and anti-inflammatory activities. Results showed significant reductions in pain responses compared to controls .

4. Pharmacokinetics and Toxicity

The pharmacokinetic profiles of thiadiazoles suggest favorable absorption and distribution characteristics. Predictions regarding ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) indicate low toxicity levels for many derivatives . This is crucial for the development of therapeutic agents that are both effective and safe.

5. Conclusion

This compound represents a promising candidate within the realm of medicinal chemistry due to its multifaceted biological activities. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications across various diseases.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Thiadiazole Acetamide-Linked Moiety Molecular Weight (g/mol) Notable Features
Target Compound 5-Cyclohexyl 3-Oxo-cyclohepta[c]pyridazine ~431.5* High lipophilicity due to cyclohexyl; strained cycloheptane ring may limit conformation
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 5-Ethyl Thienylpyridazinylthio ~406.4 Thioether linkage enhances metabolic stability; thienyl group may improve π-π interactions
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide 6-(Trifluoromethoxy)benzothiazole Same as target compound ~493.4 Trifluoromethoxy group increases electronegativity and oxidative stability
N-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl derivatives 5-Phenyl Varied (e.g., trichloroethyl, triazines) ~350–450 Phenyl substituents favor aromatic interactions but reduce solubility

*Calculated based on formula in .

Key Comparative Insights

Lipophilicity and Solubility

  • The trifluoromethoxy group in the benzothiazole analog introduces strong electron-withdrawing effects, which may improve metabolic stability and resistance to cytochrome P450-mediated oxidation.

Conformational Flexibility

  • This could influence binding to rigid enzyme active sites.

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